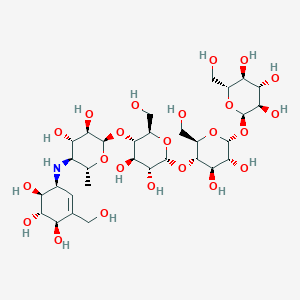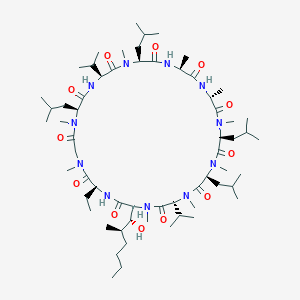
Unii-7OM0KU6xrp
Descripción general
Descripción
The substance identified by the UNII “Unii-7OM0KU6xrp” is linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The substance has a molecular formula of C31H53NO23 and a molecular weight of 807.76.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
The development of novel materials like inorganic nanoparticles is a key area of chemical research. These advancements are crucial across various industries and technologies, including the electronics industry. The progression from vacuum tubes to semiconductors and chips is a testament to this synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environments for Environmental Models
Large scientific applications often require collaboration among geographically dispersed scientists. Tools and software for collaborative working environments can facilitate remote development and data sharing, as exemplified by the Unified Air Pollution Model (UNI-DEM) used by various European institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Interactive Molecular Interaction Networks
The Unified Human Interactome (UniHI) database is significant for its retrieval, analysis, and visualization of human molecular interaction networks. It provides a comprehensive platform for network-based biological and medical research. UniHI 7 includes almost 350,000 interactions, supporting more focused and reliable network structures (Kalathur et al., 2013).
Translating Research into Innovations
The National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on transforming basic scientific research into practical innovations. This process is vital for advancing society through technological developments (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Research-Based Learning in Education
Incorporating research-based learning in educational settings, particularly in science courses, can enhance critical and creative thinking abilities. This approach transforms conventional learning into a more innovative and research-oriented model (Rahim, 2019).
Wireless LAN Applications
A dual-band front-end for wireless LAN applications, operating at the Industrial Scientific and Medical (ISM) band and the Unlicensed National Information Infrastructure (UNII) band, demonstrates the integration of science and technology in communications (Li, Quintal, & Kenneth, 2004).
Nanosat Program for Space Research
The University Nanosat Program (UNP) exemplifies the collaboration between academia and government in space research. It provides opportunities for students to build nanosatellites, offering a realistic platform for testing new technologies and training aerospace professionals (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Transforming Scientific and Technical Achievements
The transformation of scientific and technical achievements into practical applications is critical for universities. This process involves aligning research with national economic goals and developing cost-effective scientific industries (Xian-guo, 2004).
Data-Intensive Analysis in Scientific Research
Supporting data-intensive analysis in scientific research involves a blend of technologies like workflows, services, and portals to meet the needs of interoperability, integration, and automation. This blend is essential for efficient data handling in research processes (Yao, Rabhi, & Peat, 2014).
PhenX Toolkit for Genomic Studies
The PhenX Toolkit aids genomic studies by providing high-priority, well-established measures across various research domains. This tool facilitates data harmonization and increases the potential for genome-wide association studies (Hamilton et al., 2011).
Standardizing Income Inequality Data
The Standardized World Income Inequality Database (SWIID) enhances cross-national research on income inequality by standardizing data for better comparability across countries and over time (Solt, 2009).
Biologists and Bioterror Risk Management
Biologists are urged to consider the dual-use nature of unclassified research in managing bioterror risks. This involves balancing the openness of scientific research with public safety concerns (Check, 2003).
Funding for Scientific Research
The allocation of funds for scientific research is crucial for probing deep mysteries of the universe and creating technologies that benefit humanity. Funding decisions impact the progress and direction of scientific endeavors (Press, 2013).
7S Management System in TCM Research Labs
Implementing the 7S Management System in Traditional Chinese Medicine (TCM) research laboratories can address management challenges and enhance functional regionalization, instrument management, and safety protocols (Zhang, Song, Liu, Cheng, & Yang, 2021).
Antenna Design for WLAN/UNII Applications
A microstrip antenna designed for existing WLAN and new UNII standards demonstrates the application of scientific research in communications technology. This antenna provides dual-band operation and high gain for specific frequency bands (Singla, Khanna, & Parkash, 2019).
Nuclear Analytical Techniques in Research
The application of nuclear analytical techniques in fields like nanotechnology, cancer research, and genomics is crucial. These techniques offer unique features for problem-oriented research in contemporary scientific fields (Bode, 2004).
Nanomedicine in Molecular Imaging
Nanomedicine's role in molecular imaging highlights the importance of technology in targeted medical applications. Molecular imaging is pivotal in assessing the impacts of nanomaterials on health and the environment (Sutcliffe, 2011).
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)18(41)15(9)38)17(40)22(45)28(49-7)53-26-11(5-35)51-29(24(47)20(26)43)54-27-12(6-36)52-31(25(48)21(27)44)55-30-23(46)19(42)16(39)10(4-34)50-30/h2,7,9-48H,3-6H2,1H3/t7-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+,19+,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGUNHNZVGBRD-NITLEMIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)CO)O)O)N[C@H]5C=C([C@H]([C@@H]([C@H]5O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53NO23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acarbose impurity G | |
CAS RN |
1013621-73-2 | |
| Record name | Acarbose impurity G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013621732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOPYRANOSYL O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)CYCLOHEX-2-ENYL)AMINO)-D-GLUCOPYRANOSYL-(1->4)-O-D-GLUCOPYRANOSYL-(1->4)-O-D-GLUCOPYRANOSIDE (D-GLUCOPYRANOSYL-ACARBOSIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM0KU6XRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















